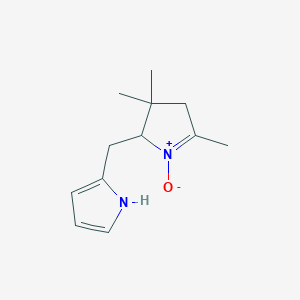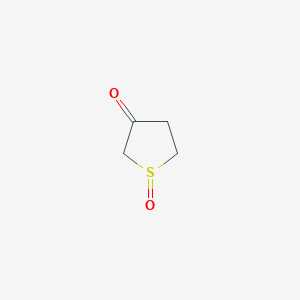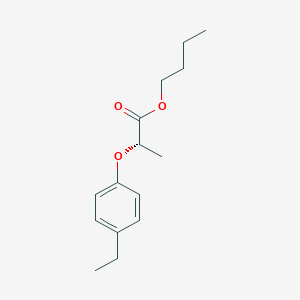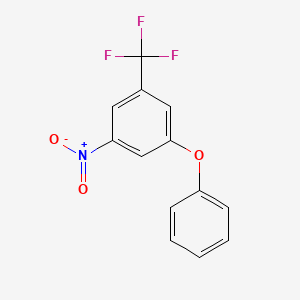
Agn-PC-0nfgip
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0nfgip is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nfgip involves several steps, including the preparation of precursor materials and the application of specific reaction conditions. One common method involves the use of organic and bioorganic nanoparticles, which are synthesized through emulsification followed by nanoprecipitation or polymerization . The reaction conditions typically include controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using high-energy stirring techniques and advanced purification methods such as dialysis, gel filtration, and ultracentrifugation . These methods ensure the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Agn-PC-0nfgip undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, the dissociative chemisorption of oxygen on Agn clusters is a well-studied reaction that involves the oxidation of the compound . Additionally, this compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxygen, hydrogen, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized forms of the compound, while substitution reactions result in modified versions of this compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
Agn-PC-0nfgip has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its stability and reactivity. In biology, this compound-loaded nanoparticles have shown potential in drug delivery systems, particularly for cancer treatment . The compound’s antioxidant and anticancer properties make it a valuable tool in medical research. Additionally, this compound is used in industrial applications, such as the development of high-performance materials and environmental sensors .
Wirkmechanismus
The mechanism of action of Agn-PC-0nfgip involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound-loaded nanoparticles can induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The compound’s antioxidant properties also play a role in mitigating oxidative stress, which is a key factor in various diseases.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
276239-51-1 |
|---|---|
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
3,3,5-trimethyl-1-oxido-2-(1H-pyrrol-2-ylmethyl)-2,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C12H18N2O/c1-9-8-12(2,3)11(14(9)15)7-10-5-4-6-13-10/h4-6,11,13H,7-8H2,1-3H3 |
InChI-Schlüssel |
ATYFEINCPRHHQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C(C(C1)(C)C)CC2=CC=CN2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B12573865.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)


![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)



![{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene](/img/structure/B12573912.png)



![N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12573936.png)
